4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound that belongs to the class of indene derivatives It is characterized by a hydroxyl group at the 4th position and a carboxylic acid group at the 1st position of the indene ring system
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell signaling and regulation.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives have been reported to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2-(2-hydroxyphenyl)acetic acid with a dehydrating agent to form the indene ring system. The reaction is usually carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of 4-oxo-2,3-dihydro-1H-indene-1-carboxylic acid.
Reduction: Formation of 4-hydroxy-2,3-dihydro-1H-indene-1-methanol.
Substitution: Various substituted indene derivatives depending on the substituents used.
Scientific Research Applications
4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for various indene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its unique structural properties.
Comparison with Similar Compounds
4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with other similar compounds, such as:
Indene: Lacks the hydroxyl and carboxylic acid groups, making it less reactive in certain chemical reactions.
2,3-Dihydro-1H-indene-1-carboxylic acid: Lacks the hydroxyl group, which affects its chemical properties and reactivity.
4-Hydroxy-1H-indene-1-carboxylic acid: Lacks the dihydro structure, influencing its stability and reactivity.
The presence of both hydroxyl and carboxylic acid groups in this compound makes it unique and versatile for various applications in research and industry.
Properties
IUPAC Name |
4-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9-3-1-2-6-7(9)4-5-8(6)10(12)13/h1-3,8,11H,4-5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEMRBDGBFYTET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)C=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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